molecular formula C14H19FN2O2 B1381363 Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate CAS No. 1262408-52-5

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate

Cat. No.: B1381363
CAS No.: 1262408-52-5
M. Wt: 266.31 g/mol
InChI Key: MAHRTFNQNSMNLY-UHFFFAOYSA-N
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Description

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is a fluorinated piperidine derivative of high interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol , serves as a versatile building block, particularly for the synthesis of more complex molecules. Its structure, which incorporates a fluorine atom at the 4-position of the piperidine ring, is a key feature for modulating the physicochemical properties and biological activity of target compounds. Researchers utilize this carbamate-protected amine in the exploration of potential pharmaceutical agents, where the piperidine scaffold is a common motif. The benzyl carbamate (Cbz) group acts as a protecting group for amines, allowing for selective synthetic transformations elsewhere in the molecule before being removed under mild conditions. This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. For laboratory use only.

Properties

IUPAC Name

benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHRTFNQNSMNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate typically involves the reaction of 4-fluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
  • Reagents and Conditions: Common reagents used in reactions involving this compound include potassium permanganate for oxidation and palladium catalysts for reduction.

2. Biology:

  • Enzyme Inhibition Studies: Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate has been employed in studies focusing on enzyme inhibition. It demonstrates potential as a reversible inhibitor in various biochemical assays.
  • Receptor Binding: The compound interacts with neurotransmitter receptors, contributing to its pharmacological profile and suggesting its role in modulating neurotransmission.

3. Medicine:

  • Therapeutic Potential: Investigations indicate that this compound may have therapeutic effects in treating neurological disorders and autoimmune diseases. Its mechanism involves interaction with specific molecular targets such as enzymes or receptors, potentially modulating relevant biochemical pathways .

4. Industry:

  • Agrochemicals and Pharmaceuticals Production: The compound is utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.

Research indicates several biological activities associated with this compound:

  • Enzyme Inhibition: Studies have shown that this compound effectively inhibits enzymes involved in inflammatory pathways, with IC50 values indicating significant reductions in enzyme activity at low concentrations.
  • Receptor Interaction: In receptor binding assays, this compound exhibited high affinity for certain neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders.

Case Studies and Research Findings

Enzyme Inhibition Studies:
A study demonstrated that this compound effectively inhibited specific enzymes involved in inflammatory pathways. The IC50 values were determined through standard enzyme assays, showing significant reductions in enzyme activity at low concentrations.

Receptor Interaction:
In receptor binding assays, the compound exhibited high affinity for certain neurotransmitter receptors, suggesting its potential role in modulating neurotransmission and providing insights into its use in treating psychiatric disorders.

Therapeutic Applications:
Research indicates potential therapeutic effects in treating conditions such as systemic lupus erythematosus and various types of cancer associated with SHP2 deregulation .

Mechanism of Action

The mechanism of action of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate (CAS 871022-62-7)
  • Structural Difference : Replaces the benzyl group with a tert-butyl carbamate.
  • Molecular Formula : C₁₁H₂₁FN₂O₂.
  • Key Properties: Boiling Point: 324.8±27.0 °C; Density: 1.1±0.1 g/cm³. However, the absence of an aromatic ring may limit π-π interactions in target binding .
Benzyl (4-piperidinylmethyl)carbamate (CAS 132431-09-5)
  • Structural Difference : Lacks the fluorine atom on the piperidine ring.
  • Molecular Formula : C₁₄H₁₈N₂O₂.
  • Key Properties: LogP: 2.20; Vapor Pressure: 0.0±1.0 mmHg at 25°C. The absence of fluorine reduces electronegativity, which may lower binding affinity in polar environments.
Benzyl-(4-methylpiperidin-4-yl)carbamate hydrochloride (CAS 676559-74-3)
  • Structural Difference : Substitutes fluorine with a methyl group and exists as a hydrochloride salt.
  • Molecular Formula : C₁₄H₂₁ClN₂O₂.
  • Key Properties :
    • Molecular Weight: 284.78; Purity: 95%.
    • The methyl group introduces steric hindrance, while the hydrochloride salt improves aqueous solubility. This modification is advantageous for formulation but may alter receptor interactions .
Benzyl methyl(piperidin-4-yl)carbamate hydrochloride (CAS 139062-98-9)
  • Structural Difference : Features a methyl group on the carbamate nitrogen.
  • Molecular Formula : C₁₄H₂₀ClN₂O₂ (estimated).
  • The hydrochloride salt enhances stability and handling .

Physicochemical Properties

Compound Molecular Weight logP Boiling Point (°C) Solubility
Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate 277.3 ~2.5* N/A Moderate (organic solvents)
tert-Butyl analog (CAS 871022-62-7) 232.3 ~1.8* 324.8±27.0 High (apolar solvents)
Benzyl (4-piperidinylmethyl)carbamate 246.3 2.20 N/A Moderate (DMSO)
Benzyl-(4-methyl)carbamate HCl 284.78 ~2.0* N/A High (aqueous)

*Estimated based on structural analogs.

  • Fluorine Impact: The 4-fluoro substituent in the target compound increases polarity compared to non-fluorinated analogs, balancing lipophilicity and solubility .
  • Salt Forms : Hydrochloride salts (e.g., CAS 676559-74-3) exhibit enhanced solubility but require adjustments in pharmacokinetic studies .

Biological Activity

Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, also known as Benzyl (4-Fluoropiperidin-4-Yl)(Methyl)Carbamate Hydrochloride, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and comparative analyses.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H16FN2O2, with a molecular weight of approximately 246.28 g/mol. The synthesis typically involves the reaction of benzyl chloroformate with 4-fluoropiperidine in the presence of a base such as triethylamine, conducted under anhydrous conditions to prevent hydrolysis. Continuous flow reactors may be used in industrial settings to enhance yield and consistency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It functions by inhibiting enzyme activity or modulating receptor function, which affects various biochemical pathways relevant to neurological disorders and other medical conditions. The presence of the fluorine atom enhances stability and lipophilicity, making it more effective compared to its analogs.

Biological Activities

This compound has been investigated for several key biological activities:

  • Enzyme Inhibition : Demonstrates potential as a reversible inhibitor in various biochemical assays.
  • Receptor Binding : Interacts with different receptors, contributing to its pharmacological profile.
  • Therapeutic Potential : Shows promise in treating neurological disorders and autoimmune diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionReversible inhibition in biochemical assays
Receptor BindingInteraction with various receptors
Therapeutic PotentialPotential treatment for neurological disorders

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with similar compounds. The following table summarizes some relevant analogs:

Compound NameUnique FeaturesBiological Activity
Benzyl (4-Chloropiperidin-4-Yl)(Methyl)Carbamate HClChlorine atom presenceModerate enzyme inhibition
Benzyl (4-Bromopiperidin-4-Yl)(Methyl)Carbamate HClBromine atom presenceLower receptor affinity
Benzyl (4-Methylpiperidin-4-Yl)(Methyl)Carbamate HClMethyl group increases lipophilicityReduced potency in enzyme inhibition

The fluorine substitution significantly enhances the biological activity compared to other halogenated derivatives, indicating a unique mechanism that warrants further investigation .

Case Studies and Research Findings

Research has shown that this compound exhibits significant interactions with specific enzymes and receptors. For example, studies focusing on enzyme inhibition have reported IC50 values indicating effective inhibition at low concentrations. These findings suggest its potential as a therapeutic agent in treating conditions like acute leukemia and other malignancies through targeted enzyme modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via carbamate protection of the amine group in 4-fluoro-piperidine derivatives. Key steps include:

  • Step 1 : Reacting 4-fluoro-piperidine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Critical Factors : Temperature control (<0°C during chloroformate addition) minimizes side reactions. Yield optimization (~60-75%) requires anhydrous conditions and inert atmosphere (argon/nitrogen) .

Q. How can structural characterization of this compound be validated using crystallographic techniques?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended.

  • Data Collection : Single crystals grown via slow evaporation in THF/water mixtures.
  • Analysis : Monitor hydrogen bonding (e.g., N–H⋯N interactions) and torsional angles to confirm stereochemistry. Compare observed bond lengths (e.g., C–F: ~1.34 Å) with DFT-calculated values .

Q. What analytical techniques are essential for purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities (<2%).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 269.1) .

Advanced Research Questions

Q. How does fluorination at the piperidine 4-position influence the compound’s pharmacological activity?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and bioavailability.

  • Experimental Design : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogues in receptor-binding assays (e.g., σ1 receptors).
  • Data Interpretation : Fluorine reduces basicity of the piperidine nitrogen, altering binding kinetics. For example, fluorinated derivatives show 3-fold higher selectivity for σ1 over σ2 receptors .

Q. What strategies resolve contradictions in crystallographic vs. computational structural models?

  • Methodological Answer :

  • Step 1 : Perform Hirshfeld surface analysis to identify discrepancies in hydrogen-bonding networks.
  • Step 2 : Validate computational models (e.g., DFT-optimized geometries) against experimental crystallographic data (R-factor < 0.05).
  • Case Study : Discrepancies in dihedral angles (>10°) may indicate solvent effects or crystal packing forces not accounted for in simulations .

Q. How can this compound serve as a precursor for targeted drug delivery systems?

  • Methodological Answer :

  • Functionalization : Introduce bioorthogonal handles (e.g., azide/alkyne groups) via carbamate hydrolysis and re-functionalization.
  • Application : Conjugate with GalNAc moieties (e.g., via Huisgen cycloaddition) for liver-targeted delivery, as seen in siRNA therapeutics .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Issue : Racemization during carbamate formation under basic conditions.
  • Solution : Use chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysis (e.g., Pd-catalyzed asymmetric amination). Monitor enantiomeric excess (ee) via chiral HPLC .

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